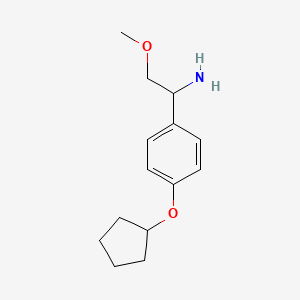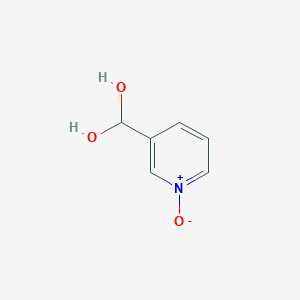
3-(Dihydroxymethyl)pyridine 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Dihydroxymethyl)pyridine 1-oxide is a pyridine derivative characterized by the presence of two hydroxymethyl groups and an N-oxide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dihydroxymethyl)pyridine 1-oxide typically involves the oxidation of 3-(dihydroxymethyl)pyridine. Common oxidizing agents used in this process include hydrogen peroxide and peracids. The reaction is usually carried out under mild conditions to prevent over-oxidation and degradation of the product .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Dihydroxymethyl)pyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the N-oxide group back to the parent pyridine compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Catalytic hydrogenation, metal hydrides.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups attached to the pyridine ring .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 3-(Dihydroxymethyl)pyridine 1-oxide involves its interaction with molecular targets through its hydroxymethyl and N-oxide groups. These functional groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s ability to undergo redox reactions also plays a role in its biological activity .
Vergleich Mit ähnlichen Verbindungen
Pyridine N-oxide: Shares the N-oxide functional group but lacks the hydroxymethyl groups.
3-Hydroxymethylpyridine: Contains only one hydroxymethyl group and no N-oxide group.
3,5-Dihydroxymethylpyridine: Similar structure but without the N-oxide group.
Uniqueness: 3-(Dihydroxymethyl)pyridine 1-oxide is unique due to the combination of its hydroxymethyl and N-oxide groups, which confer distinct chemical reactivity and potential biological activities. This combination allows for a broader range of chemical transformations and interactions compared to its analogs .
Eigenschaften
Molekularformel |
C6H7NO3 |
|---|---|
Molekulargewicht |
141.12 g/mol |
IUPAC-Name |
(1-oxidopyridin-1-ium-3-yl)methanediol |
InChI |
InChI=1S/C6H7NO3/c8-6(9)5-2-1-3-7(10)4-5/h1-4,6,8-9H |
InChI-Schlüssel |
UFVJFSDRDMCSIV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C[N+](=C1)[O-])C(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


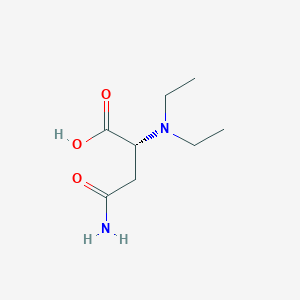

![4,7-Dichlorobenzo[d]thiazole-2-carbonitrile](/img/structure/B15233699.png)
![6-(Propan-2-yloxy)-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B15233701.png)
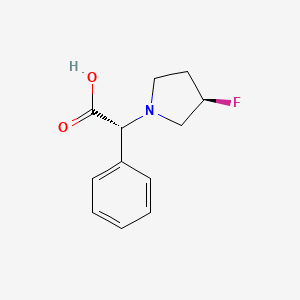

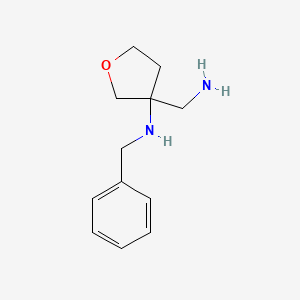
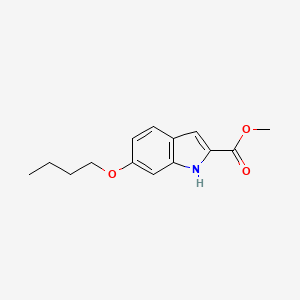
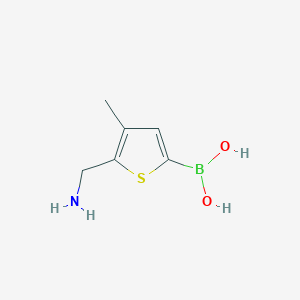
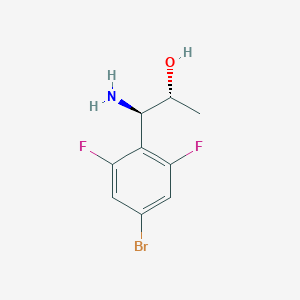
![Methyl 1-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylate](/img/structure/B15233746.png)
![2,5-Difluoro-1a,7,7a,7b-tetrahydro-2H-oxireno[2,3-c]chromene](/img/structure/B15233751.png)
